molecular formula C22H23ClN4O3 B2890953 N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251679-79-4

N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2890953
CAS No.: 1251679-79-4
M. Wt: 426.9
InChI Key: PFJHZFCTQDBVND-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core linked to a piperidine ring and substituted with a 3-chlorophenyl and 4-methoxyphenyl group. Its design integrates key pharmacophores known for modulating biological targets, such as nitric oxide synthase (iNOS) and G protein-coupled receptors (GPCRs). The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the 4-methoxyphenyl group contributes to lipophilicity and membrane permeability . The compound’s synthesis typically involves coupling reactions between activated acetamide intermediates and oxadiazole-containing piperidine precursors under mild acidic conditions, as described in analogous protocols .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-7-5-15(6-8-19)21-25-22(30-26-21)16-9-11-27(12-10-16)14-20(28)24-18-4-2-3-17(23)13-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHZFCTQDBVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the phenylprop-2-enoyl group: This can be achieved through the reaction of cinnamic acid with appropriate reagents to form the (2E)-3-phenylprop-2-enoyl moiety.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Coupling with the phenoxy group: The final step involves coupling the piperidin-1-ylcarbonyl phenoxy group with the previously formed intermediate.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.

Scientific Research Applications

N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Replaces the 3-chlorophenyl group with a 4-chlorophenyl moiety and introduces a dimethylpyridinone ring.
  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ():

    • Substitutes oxadiazole with a triazole ring and adds a pyridinyl group.
    • Triazole derivatives often exhibit stronger hydrogen-bonding capabilities but lower metabolic stability than oxadiazoles .

Piperidine and Acetamide Linkers

  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a pyridinyl-triazole system and ethyl substituent on the piperidine-like ring.

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Target IC50/EC50 Reference
Target Compound 1,2,4-Oxadiazole 3-Chlorophenyl, 4-Methoxyphenyl iNOS/NO pathway (predicted) Not reported
(Z)-N-(3-Chlorophenyl) Thiazolidine Thiazolidine Methoxymethyl/DMAP iNOS in RAW264.7 macrophages 25.2–45.6 µM
5PAM523 () 1,2,4-Oxadiazole Fluorophenyl, Piperidine Metabotropic glutamate receptor Sub-µM affinity
Aspirin Salicylate Acetyl group COX-1/COX-2 3.0 mM (NO inhibition)
  • Thiazolidine Derivatives (): Exhibit moderate iNOS inhibition (IC50 25.2–45.6 µM) but lack the oxadiazole-piperidine framework, limiting their structural rigidity compared to the target compound .
  • 5PAM523 (): A potent mGlu5 antagonist with a similar oxadiazole-piperidine scaffold but fluorophenyl substituents, demonstrating the impact of halogen positioning on target selectivity .

Molecular and Crystallographic Insights

  • Dihedral Angle Variations : Crystallographic data for dichlorophenyl acetamides () reveal dihedral angles between aromatic rings (44.5–77.5°), suggesting conformational flexibility that may influence binding pocket compatibility .
  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing chloro substituents in analogues (), which may alter π-π stacking interactions .

Biological Activity

N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C20H23ClN4O3
  • Molecular Weight : 394.87 g/mol

Structural Features

The compound features a piperidine ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 4-methoxyphenyl groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluating the cytotoxic effects of oxadiazole derivatives showed that certain compounds exhibited IC50 values as low as 0.48 µM against MCF-7 breast cancer cells. This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer activity .

The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. Specifically, flow cytometry analyses indicate that the compounds can trigger apoptosis through caspase activation pathways .

Neuropharmacological Activity

This compound may also influence neurotransmitter systems. Piperidine derivatives are known to modulate various receptors in the central nervous system (CNS), including the mGlu5 receptor, which is implicated in mood regulation and anxiety .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets for treating neurodegenerative diseases and managing gastric disorders respectively .

Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.48Apoptosis via caspase activation
NeuropharmacologicalmGlu5 receptor-Positive allosteric modulation
Enzyme InhibitionAChE-Inhibition

Structure Activity Relationship (SAR)

SubstituentEffect on Activity
3-ChlorophenylIncreased potency
4-MethoxyphenylEnhanced selectivity
Oxadiazole moietyCritical for anticancer activity

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